molecular formula C12H15NO2 B1587136 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine CAS No. 524674-08-6

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

Cat. No. B1587136
CAS RN: 524674-08-6
M. Wt: 205.25 g/mol
InChI Key: LSNPFVDQLTUQCE-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine” is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2/c1-2-10(13-5-1)9-3-4-11-12(8-9)15-7-6-14-11/h3-4,8,10,13H,1-2,5-7H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Nonlinear Optical Material Research

In the field of optoelectronics, derivatives of this compound have been investigated for their nonlinear optical properties . These materials are crucial for the development of new photonic devices, such as frequency generators, optical limiters, and optical switches. The compound’s ability to exhibit significant two-photon absorption and nonlinear refraction makes it a candidate for further research in this area.

Dielectric Material Studies

The dielectric properties of materials derived from 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine have been studied for their potential use in electronic devices . Understanding the dielectric constant, loss, and AC conductivity of these materials can lead to advancements in the manufacturing of capacitors and other electronic components.

Thermal Property Analysis

Research into the thermal behavior of this compound, including its stability and decomposition temperature, is important for its application in high-temperature processes . Thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study these properties, which are essential for materials used in electronic and mechanical systems.

Mechanism of Action

Target of Action

The primary targets of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine interacts with its targets by inhibiting their activity . This inhibition results in changes in the normal functioning of the nervous system and inflammatory responses.

Result of Action

The molecular and cellular effects of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine’s action include the modulation of nerve impulse transmission and inflammatory responses. This is due to its inhibitory effects on cholinesterases and lipoxygenase enzymes .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-10(13-5-1)9-3-4-11-12(8-9)15-7-6-14-11/h3-4,8,10,13H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNPFVDQLTUQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402459
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

CAS RN

524674-08-6
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Reactant of Route 3
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Reactant of Route 4
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Reactant of Route 5
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

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